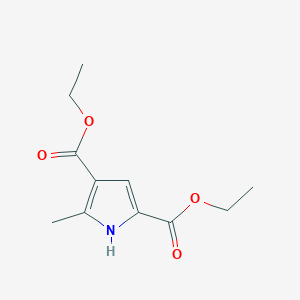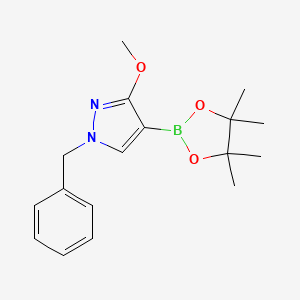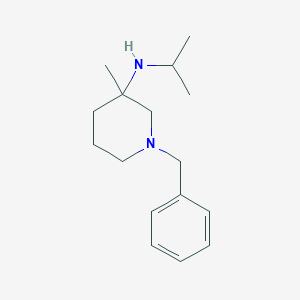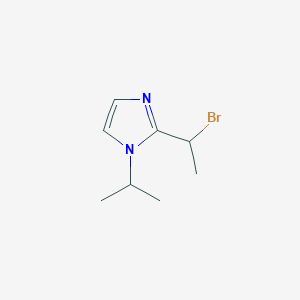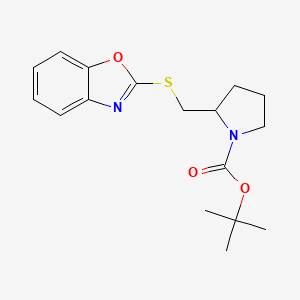
1-Methyl-2-nitrocyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-nitrocyclopentanol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a nitro group
Métodos De Preparación
The synthesis of 1-Methyl-2-nitrocyclopentanol can be achieved through several routes. One common method involves the nitration of 1-methylcyclopentanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Another method involves the reduction of 1-methyl-2-nitrocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
1-Methyl-2-nitrocyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-2-nitrocyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield 1-methyl-2-aminocyclopentanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Methyl-2-nitrocyclopentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of fine chemicals and as a precursor for more complex molecules in the chemical industry.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-nitrocyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a substrate for specific enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
1-Methyl-2-nitrocyclopentanol can be compared with other nitrocyclopentanol derivatives, such as 2-methyl-2-nitrocyclopentanol and 1-methyl-3-nitrocyclopentanol These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and biological activity
Similar Compounds
- 2-Methyl-2-nitrocyclopentanol
- 1-Methyl-3-nitrocyclopentanol
- 1-Methyl-2-aminocyclopentanol
These compounds provide a basis for comparison and highlight the unique properties of this compound.
Propiedades
Número CAS |
342614-87-3 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-methyl-2-nitrocyclopentan-1-ol |
InChI |
InChI=1S/C6H11NO3/c1-6(8)4-2-3-5(6)7(9)10/h5,8H,2-4H2,1H3 |
Clave InChI |
WEHDJSKHSQTIGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)

